

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid structure

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Compound of Interest

Compound Name: 3-(Benzyloxy)cyclobutanecarboxylic acid

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An In-Depth Technical Guide to (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic Acid: A Scaffold for Modern Drug Discovery

Executive Summary

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Three-dimensional, sp^3 -rich scaffolds are increasingly recognized for their potential to unlock new chemical space and enhance drug-like properties. Among these, the cyclobutane ring has emerged as a uniquely valuable motif. Its puckered conformation and inherent ring strain offer a rigid framework that can pre-organize pharmacophoric elements, improve metabolic stability, and provide novel intellectual property.^{[1][2]}

This guide provides a comprehensive technical overview of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid, a stereochemically defined building block that embodies the strategic advantages of the cyclobutane core. We will delve into its structural and chemical properties, present a detailed, field-proven methodology for its stereoselective synthesis, outline a robust analytical characterization workflow, and explore its strategic applications in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to accelerate the discovery of next-generation medicines.

The Cyclobutane Motif: A Strategic Asset in Medicinal Chemistry

The cyclobutane ring, once considered an esoteric curiosity, is now a validated component in drug design.^[3] Its utility stems from a unique combination of physical and chemical properties that distinguish it from more flexible aliphatic chains or planar aromatic rings.

- **Conformational Restriction:** The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain.^[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency. By locking substituents into well-defined spatial orientations, it allows for precise probing of receptor binding pockets and can enhance selectivity.^[4]
- **Improved Metabolic Stability:** The replacement of metabolically labile groups, such as gem-dimethyl or isopropyl moieties, with a cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile.^[4]
- **Vectorial Orientation:** The 1,3-disubstituted pattern on a cyclobutane ring, as seen in the title compound, allows for the precise projection of functional groups in either a cis or trans orientation. This provides a powerful tool for optimizing interactions with a target protein.
- **Novel Chemical Space:** Incorporating cyclobutane scaffolds increases the three-dimensional character (fraction of sp^3 carbons) of a molecule, a property often correlated with higher clinical success rates. It provides a distinct structural alternative to more commonly used rings like cyclohexane or piperidine.^[1]

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is a bifunctional building block that combines the advantages of the rigid cyclobutane core with two critical functional groups: a carboxylic acid for polar interactions or further derivatization, and a benzyloxy group that can serve as a protecting group or a lipophilic binding element.

Molecular Structure and Physicochemical Properties

The precise stereochemistry of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is critical to its function, defining the spatial relationship between the carboxylic acid and the benzyloxy group in a trans configuration across the four-membered ring.

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Table 1: Compound Identifiers

Property	Value	Source
IUPAC Name	(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid	-
Synonyms	trans-3-(Benzyloxy)cyclobutanecarboxylic acid	-
CAS Number	4958-02-5 (for racemate)	[5]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[5]
Molecular Weight	206.24 g/mol	[5]
SMILES	O=C(O)[C@H]1C--INVALID-LINK--C1	-
InChIKey	(Inferred from racemate)	-

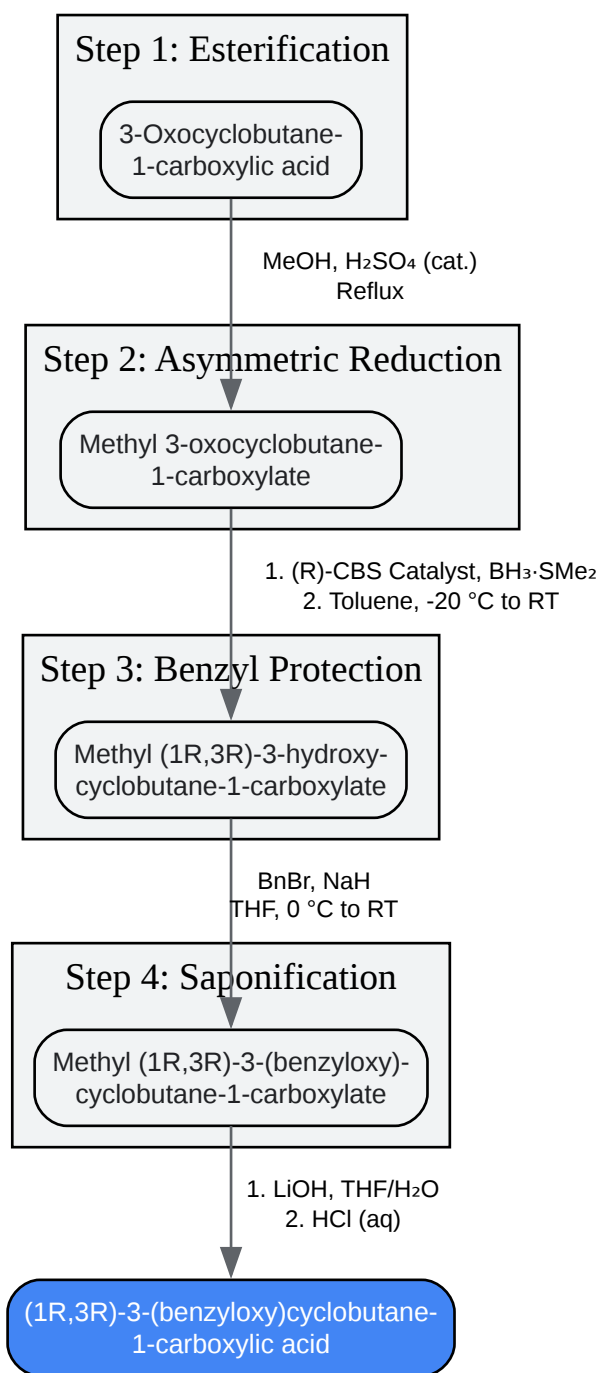
Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Expected to be an off-white solid or yellow liquid.	The racemate is described as a yellow liquid[5].
Solubility	Soluble in organic solvents (MeOH, DCM, EtOAc); slightly soluble in water.	Based on typical properties of similar carboxylic acids[6].
pKa	~4.5 (Predicted)	The acidity is comparable to other aliphatic carboxylic acids.
Storage	Store at 0-8 °C under an inert atmosphere.	Recommended for long-term stability[5].

Stereoselective Synthesis: A Validated Protocol

Achieving high stereochemical purity is paramount. A common and robust strategy involves the asymmetric reduction of a prochiral ketone precursor, 3-oxocyclobutanecarboxylic acid, which is commercially available or can be synthesized via several established routes.[6][7] The following multi-step protocol is designed for reliability and scalability.

Synthetic Workflow Diagram



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Caption: Stereoselective synthesis workflow for the target compound.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

- Causality: The carboxylic acid is protected as a methyl ester to prevent interference with the subsequent borane reduction and benzylation steps. Fischer esterification is a classic and cost-effective method for this transformation.
- Protocol:
 - To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.
 - Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
 - Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
 - Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Asymmetric Ketone Reduction

- Causality: This is the key stereochemistry-determining step. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones. The (R)-CBS catalyst directs the borane reagent to one face of the carbonyl, yielding the desired (3R)-hydroxyl stereocenter. The relative trans stereochemistry is the thermodynamically favored outcome.
- Protocol:
 - To a flame-dried flask under an inert atmosphere (N_2 or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene).
 - Cool the flask to $-20\text{ }^{\circ}\text{C}$ and add borane-dimethyl sulfide complex ($BH_3 \cdot SMe_2$, 1.1 eq) dropwise.

- Stir for 15 minutes, then add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous toluene dropwise, maintaining the internal temperature below -15 °C.
- Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
- Allow the mixture to warm to room temperature and concentrate under reduced pressure. The crude product, methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate, is purified by silica gel chromatography.

Step 3: O-Benzylation (Williamson Ether Synthesis)

- Causality: The hydroxyl group is protected as a benzyl ether. This is a stable protecting group that can be removed under hydrogenolysis conditions if needed. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a reactive alkoxide.
- Protocol:
 - Dissolve methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
 - Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
 - Stir the resulting suspension at 0 °C for 30 minutes.
 - Add benzyl bromide (BnBr, 1.1 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Carefully quench the reaction by adding saturated ammonium chloride solution.
 - Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography to yield methyl (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylate.

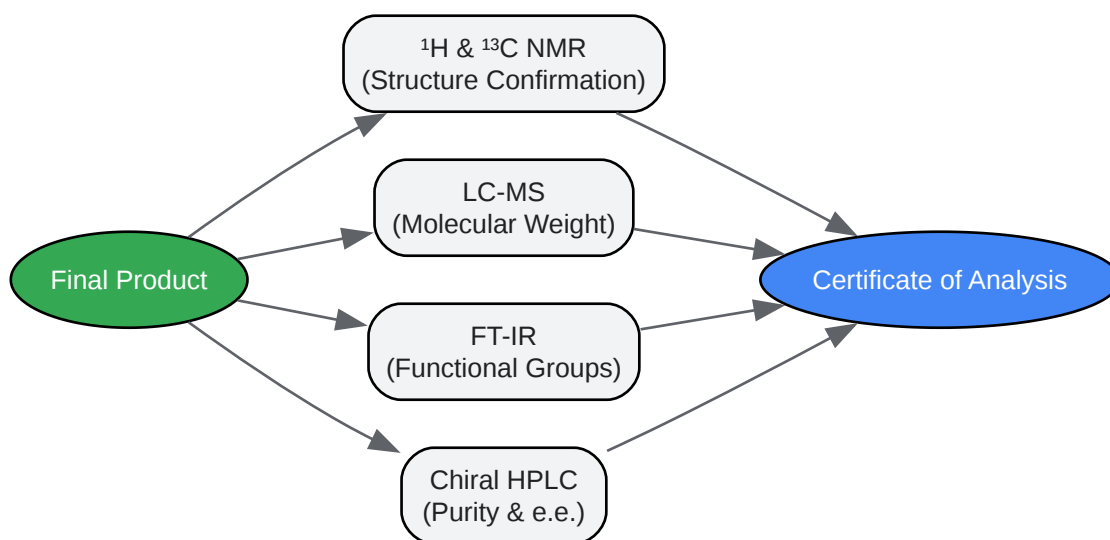
Step 4: Saponification

- Causality: The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. Saponification with a base like lithium hydroxide is effective and typically proceeds without epimerization of the stereocenters.
- Protocol:
 - Dissolve the ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
 - Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$, 1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
 - Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
 - Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl.
 - Extract the product with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of structure, identity, and purity. A multi-technique approach is essential.

Analytical Workflow



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Caption: Quality control workflow for final compound validation.

Expected Spectroscopic Data

The following table summarizes the expected signals for the characterization of the title compound.

Table 3: Spectroscopic Characterization Data

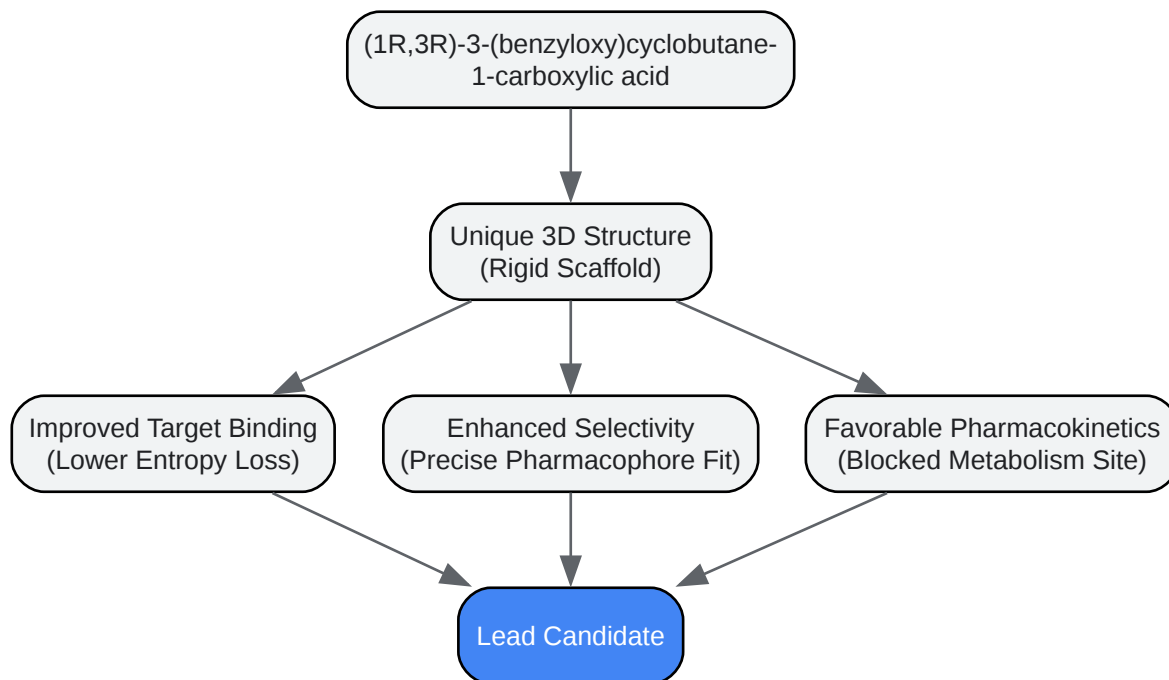
Technique	Expected Signals
^1H NMR (400 MHz, CDCl_3)	δ 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH ₂ Ph), 4.10-4.20 (m, 1H, CH-OBn), 2.80-2.95 (m, 1H, CH-COOH), 2.20-2.50 (m, 4H, ring CH ₂)
^{13}C NMR (101 MHz, CDCl_3)	δ ~180 (C=O), ~138 (Ar-C), ~128.5 (Ar-CH), ~127.8 (Ar-CH), ~75 (CH-O), ~70 (-OCH ₂ Ph), ~40 (CH-COOH), ~30 (ring CH ₂)
FT-IR (thin film, cm^{-1})	~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1100 (C-O stretch), ~3030, 1600, 1495 (aromatic C-H and C=C)[8]
HRMS (ESI-)	Calculated for $\text{C}_{12}\text{H}_{13}\text{O}_3^-$ [M-H] ⁻ : 205.0865. Found: 205.xxxx

Applications in Drug Design and Development

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is not merely a chemical curiosity; it is a tool for solving complex problems in drug design. Its value lies in its application as a conformationally restricted scaffold and a bioisostere.

- Rigid Scaffolding:** The compound can be used as a rigid mimic of more flexible structures. For example, it can serve as a constrained analogue of γ -hydroxybutyric acid (GHB) or other linear molecules, helping to define the bioactive conformation required for receptor binding.
- Bioisosteric Replacement:** The carboxylic acid group is a common pharmacophore found in over 450 marketed drugs, crucial for forming salt bridges or hydrogen bonds.[9][10] However, it can also lead to poor membrane permeability and rapid clearance. This building block allows for the precise placement of this critical group, while the rigid core can be used to replace other less stable or less selective molecular fragments.
- Fragment-Based Drug Discovery (FBDD):** As a well-defined, stereochemically pure fragment, it is an ideal starting point in FBDD campaigns. Its two distinct functional handles allow for controlled, vector-oriented elaboration into more potent lead compounds.

Conceptual Application Workflow



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Caption: Logic diagram showing the compound's value proposition in drug discovery.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is non-negotiable. While a specific MSDS for the (1R,3R)-isomer is not widely available, data from the racemate and similar compounds provide a strong basis for a safety assessment.^{[5][11]}

- Hazard Identification:
 - Causes skin irritation (GHS Category 2).
 - Causes serious eye irritation (GHS Category 2A).
 - May cause respiratory irritation (GHS Category 3).
- Handling Precautions:
 - Work in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.[11]
- Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container.
 - Keep in a cool, dry place, away from incompatible materials (e.g., strong oxidizing agents, strong bases).
 - Recommended storage temperature is 0-8 °C for optimal long-term stability.[5]

Conclusion

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid represents a convergence of several key strategies in modern medicinal chemistry. It offers the conformational rigidity and metabolic stability of the cyclobutane core, combined with the versatility of its carboxylic acid and benzyloxy functionalities. The stereoselective synthesis outlined in this guide provides a reliable pathway to access this high-value building block with excellent chemical and optical purity. For drug discovery teams aiming to enhance the three-dimensional character of their compound libraries and develop candidates with superior pharmacological properties, this molecule serves as an authoritative and powerful starting point.

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